Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
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Overview
Description
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is an organic compound known for its unique structure and chemical properties. It appears as a white to pale yellow solid and is used in various chemical and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate typically involves the reaction of tert-butyl bromoacetate with benzylcarbamoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to the desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-(methylcarbamoyl)hydrazinyl)acetate
- Tert-butyl 2-(2-(ethylcarbamoyl)hydrazinyl)acetate
- Tert-butyl 2-(2-(phenylcarbamoyl)hydrazinyl)acetate
Uniqueness
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is unique due to its benzylcarbamoyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where these properties are desired .
Properties
IUPAC Name |
tert-butyl 2-[2-(benzylcarbamoyl)hydrazinyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-12(18)10-16-17-13(19)15-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZBLHBDDZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNNC(=O)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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